

Application Notes and Protocols for the Purification of Native Flagellin from Bacteria

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Compound of Interest

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Introduction

Flagellin, the primary protein component of bacterial flagella, is a potent immunostimulant recognized by the Toll-like receptor 5 (TLR5). This recognition triggers innate immune responses, making purified native **flagellin** a valuable tool in vaccine development as an adjuvant, in immunology research, and for studying bacterial pathogenesis. This document provides a comprehensive protocol for the purification of native **flagellin** from bacterial cultures, ensuring high purity and biological activity. The protocols described herein are compiled from established methodologies and are suitable for producing **flagellin** for research and preclinical applications.

Principle of the Method

The purification of native **flagellin** involves a multi-step process that begins with the cultivation of flagellated bacteria. The flagellar filaments are then mechanically or chemically detached from the bacterial cell surface. Subsequent centrifugation steps separate the flagella from the bacterial cells. The purified flagella are then depolymerized into soluble **flagellin** monomers, typically through heat or pH treatment. Finally, the **flagellin** monomers are purified to homogeneity using a combination of chromatography and filtration techniques. A critical step in the process is the removal of endotoxins (lipopolysaccharide or LPS), which are common contaminants in preparations from Gram-negative bacteria and can confound immunological assays.

Experimental Protocols

Protocol 1: Purification of Native Flagellin from *Salmonella*

This protocol is adapted from scalable methods for purifying **flagellin** from *Salmonella* species. [1][2][3][4]

1. Bacterial Culture and Harvest:

- Inoculate a suitable liquid medium (e.g., Luria-Bertani broth or a defined medium) with a single colony of a flagellated *Salmonella* strain (e.g., *Salmonella Typhimurium*).
- Incubate the culture overnight at 37°C with shaking (e.g., 150-240 rpm). For larger scale preparations, bioreactors can be used.[2][3]
- Harvest the bacterial cells by centrifugation at 8,000 x g for 15 minutes at 4°C.

2. Flagella Shearing:

- Resuspend the bacterial pellet in a suitable buffer (e.g., phosphate-buffered saline, PBS).
- Mechanically shear the flagella from the bacterial surface by vigorous vortexing for 2-5 minutes or by using a blender.[5]
- Alternatively, flagella can be detached by adjusting the pH of the bacterial suspension to 2.0 with HCl and stirring for 30 minutes at room temperature.[4][6]

3. Removal of Bacterial Cells:

- Centrifuge the suspension at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.
- Carefully collect the supernatant containing the detached flagella.

4. Flagella Pelletization:

- Subject the supernatant to ultracentrifugation at 100,000 x g for 1 hour at 4°C to pellet the flagellar filaments.

- Discard the supernatant and resuspend the flagella pellet in a minimal volume of buffer (e.g., PBS).

5. Depolymerization of Flagella:

- Depolymerize the flagellar filaments into **flagellin** monomers by heating the suspension at 65°C for 15 minutes.[7]
- Alternatively, acid treatment (pH 2.0) can also be used for depolymerization.[1]
- After depolymerization, clarify the solution by centrifugation at 15,000 x g for 10 minutes to remove any aggregates.

6. Purification of **Flagellin** Monomers:

- For a scalable approach, **flagellin** can be purified directly from the culture supernatant using chromatography.[1]
- Cation-Exchange Chromatography: Adjust the pH of the **flagellin**-containing solution to approximately 3.4 and load it onto a cation-exchange column. Elute the bound **flagellin** by increasing the pH (e.g., to pH 8.0).[1]
- Anion-Exchange Chromatography: The eluate from the cation-exchange step can be further purified using an anion-exchange column to remove remaining contaminants, including endotoxins.[1]
- Size-Exclusion Chromatography: For higher purity, the **flagellin** solution can be subjected to size-exclusion chromatography to separate **flagellin** monomers based on their size.[8][9]

7. Endotoxin Removal:

- Endotoxin removal is crucial for immunological applications. Anion-exchange chromatography provides a significant reduction in endotoxin levels.[1][10][11]
- For even lower endotoxin levels, commercially available endotoxin removal columns or reagents can be used according to the manufacturer's instructions.

8. Quantification and Quality Control:

- Determine the protein concentration using a standard protein assay such as the Bicinchoninic acid (BCA) assay.
- Assess the purity of the **flagellin** preparation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A single band at approximately 50-60 kDa is expected for **flagellin**.^[6]
- Confirm the identity of the purified protein by Western blot using an anti-**flagellin** antibody.^[2]
- The biological activity of the purified **flagellin** can be assessed by its ability to stimulate TLR5-expressing cells to produce pro-inflammatory cytokines (e.g., IL-8).

Protocol 2: Purification of Native Flagellin from *Escherichia coli*

This protocol is based on methods developed for the purification of **flagellin** from *E. coli*.^{[7][8]}
^[12]

1. Bacterial Culture and Harvest:

- Grow a flagellated *E. coli* strain in a suitable medium (e.g., Terrific Broth) to late exponential phase.
- Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

2. Spheroplast Formation and Lysis (for intact flagella):

- To purify intact flagella, spheroplasts can be generated using lysozyme and EDTA, followed by lysis with a non-ionic detergent like Triton X-100.^[12]

3. Mechanical Shearing (for **flagellin** monomers):

- Resuspend the bacterial pellet in Tris buffer (e.g., 20 mM Tris-HCl, pH 8.0).
- Shear the flagella by blending the suspension for 2-3 minutes.^[7]

4. Separation and Depolymerization:

- Follow steps 3, 4, and 5 from Protocol 1 to separate the flagella from the cells and then depolymerize them into monomers.

5. Chromatographic Purification:

- Purify the **flagellin** monomers using a combination of ion-exchange and size-exclusion chromatography as described in Protocol 1, step 6.

6. Endotoxin Removal and Quality Control:

- Perform endotoxin removal and quality control as outlined in Protocol 1, steps 7 and 8.

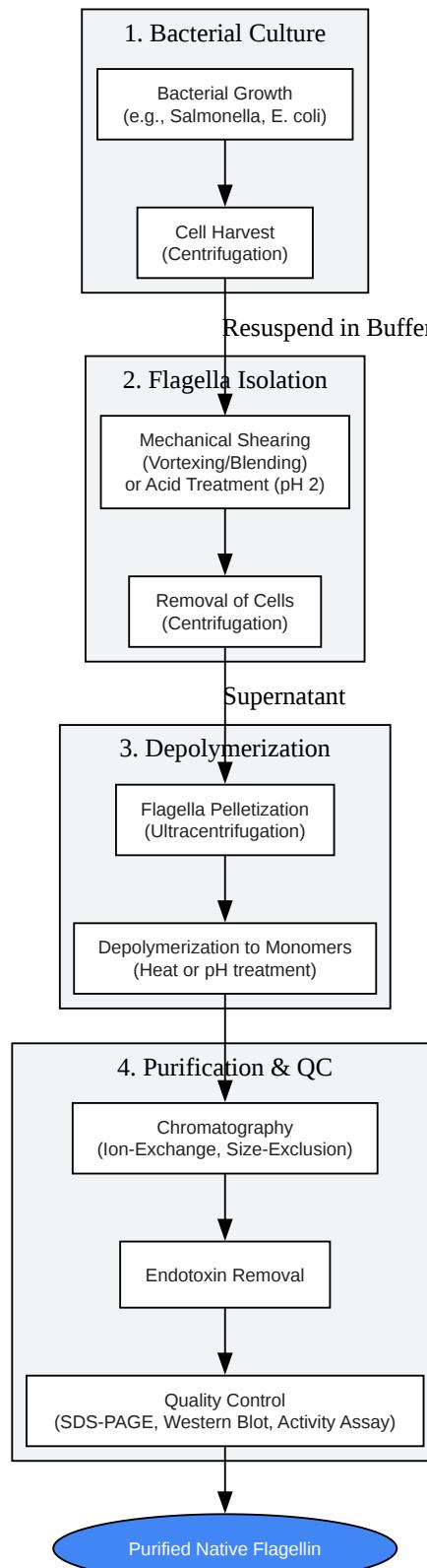
Data Presentation

Table 1: Summary of Quantitative Data from **Flagellin** Purification Protocols

Parameter	Salmonella sp. (Scalable Method) [1]	Salmonella paratyphi A (Acid Lysis)[6]	E. coli (Recombinant)[13]
Starting Material	Fermentation culture supernatant	Wet weight of bacteria	Bacterial culture
Purification Method	Sequential cation and anion-exchange chromatography, tangential flow filtration	Acid lysis, ammonium sulfate precipitation, weak anion-exchange chromatography	Ni-NTA affinity chromatography (for His-tagged protein)
Final Yield	200–300 mg/L	4.8 ± 0.5 mg/g	~2 mg/100 mL
Overall Recovery	~45–50%	Not reported	Not reported
Purity	High (single peak in SEC-HPLC)	Homogeneous (single band on SDS-PAGE)	>95% (by SDS-PAGE)
Endotoxin Removal	>99.9%	Not specified	Not specified
Molecular Weight	~50-55 kDa	52 kDa	~70 kDa (with His-tag)

Visualizations

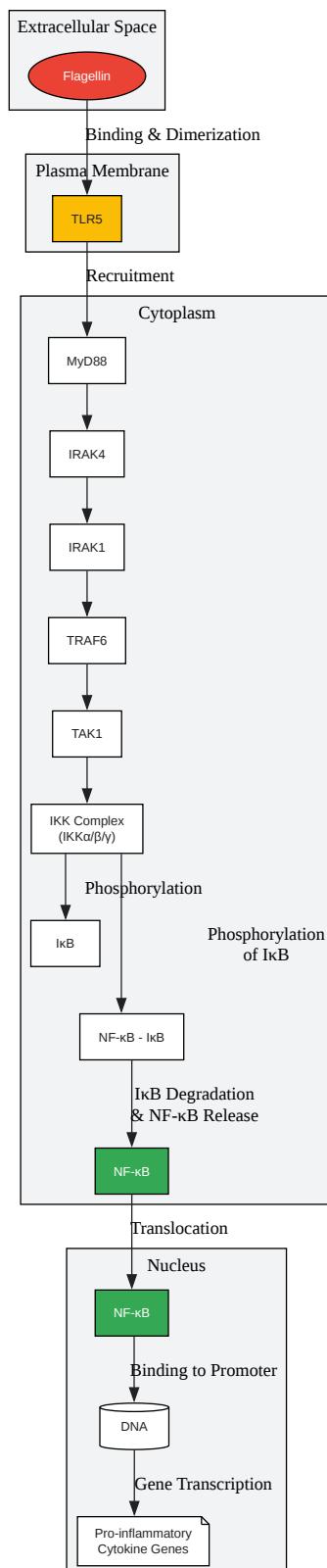
Experimental Workflow



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Caption: Workflow for the purification of native **flagellin**.

TLR5 Signaling Pathway



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